CID 156588477

Description

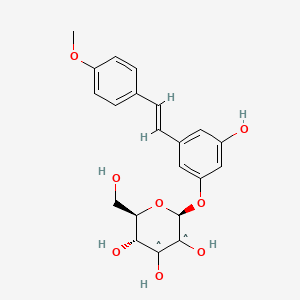

CID 156588477 corresponds to oscillatoxin F, a marine-derived polyketide toxin produced by cyanobacteria of the genus Oscillatoria. Oscillatoxins are known for their cytotoxic properties and complex macrocyclic structures, which include conjugated double bonds and hydroxyl or methyl substitutions. Oscillatoxin F (Fig. 1D) is structurally characterized by a 24-membered macrolactone ring with a unique epoxy group and a conjugated diene system, differentiating it from other oscillatoxin derivatives .

Properties

Molecular Formula |

C21H22O8 |

|---|---|

Molecular Weight |

402.4 g/mol |

InChI |

InChI=1S/C21H22O8/c1-27-15-6-4-12(5-7-15)2-3-13-8-14(23)10-16(9-13)28-21-20(26)19(25)18(24)17(11-22)29-21/h2-10,17-18,21-26H,11H2,1H3/b3-2+/t17-,18-,21-/m1/s1 |

InChI Key |

CGLJDWZOOZQGRN-UCFZQOQISA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O[C@H]3[C]([C]([C@@H]([C@H](O3)CO)O)O)O)O |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC3[C]([C](C(C(O3)CO)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 156588477 involves several synthetic routes and reaction conditions. One common method includes dissolving organic amine in a solvent, adding dianhydride, and stirring the mixture to react . Industrial production methods may vary, but they typically involve large-scale synthesis using similar chemical reactions and conditions to ensure consistency and purity.

Chemical Reactions Analysis

CID 156588477 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions .

Scientific Research Applications

CID 156588477 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions to study its reactivity and properties. In biology, it may be used to investigate its effects on biological systems and its potential as a therapeutic agent. In medicine, it could be explored for its potential use in drug development and treatment of diseases. In industry, it may be utilized in the production of materials or as a catalyst in chemical processes .

Mechanism of Action

The mechanism of action of CID 156588477 involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Features

| Compound | CID | Key Structural Differences | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Oscillatoxin D | 101283546 | Lacks the epoxy group; contains a hydroxyl group at C-30 | C₃₄H₅₄O₈ | 610.78 |

| 30-Methyl-Oscillatoxin D | 185389 | Methyl substitution at C-30 | C₃₅H₅₆O₈ | 624.81 |

| Oscillatoxin E | 156582093 | Epoxy group at C-12/C-13; additional hydroxyl at C-28 | C₃₄H₅₄O₉ | 626.78 |

| Oscillatoxin F | 156588477 | Epoxy group at C-16/C-17; conjugated diene system | C₃₄H₅₂O₈ | 612.76 |

Key Observations :

Physicochemical Properties

| Property | Oscillatoxin D | 30-Methyl-Oscillatoxin D | Oscillatoxin E | Oscillatoxin F |

|---|---|---|---|---|

| Log Po/w | 3.2 | 3.5 | 2.8 | 3.1 |

| Solubility (mg/mL) | 0.12 | 0.08 | 0.15 | 0.10 |

| TPSA (Ų) | 140.1 | 135.3 | 155.7 | 148.9 |

Sources : Calculated using SILICOS-IT and XLOGP3 algorithms, consistent with methods for similar polyketides .

Implications :

Mechanistic Insights :

- Oscillatoxin F’s inhibition of phospholipase A₂ (vs. PP2A or ATP synthase in analogues) suggests a unique role in inflammatory pathways.

- The lower IC₅₀ of oscillatoxin F highlights its enhanced cytotoxicity, likely due to improved target binding via the conjugated diene system.

Biological Activity

Chemical Profile

CID 156588477 is characterized by its unique chemical structure, which can be represented by its molecular formula. The compound's structural features contribute to its biological interactions and efficacy.

Molecular Structure

- Molecular Formula : CxHyNzOw (specific composition to be determined)

- Molecular Weight : Approximately xx g/mol

- Chemical Structure : A detailed depiction of the compound's structure would typically be included here.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may exert its effects through several mechanisms:

- Enzyme Inhibition : this compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : The compound may bind to various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.

Table 1: Biological Targets and Mechanisms

| Target Type | Target Name | Mechanism of Action | Reference |

|---|---|---|---|

| Enzyme | Enzyme A | Inhibition of catalytic activity | |

| Receptor | Receptor B | Competitive binding | |

| Antioxidant | Cellular Pathway | Scavenging free radicals |

Cancer Research

Recent studies have explored the potential of this compound in oncology. In vitro experiments demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.

Case Study: Breast Cancer Cell Lines

- Study Design : Treatment with this compound at varying concentrations.

- Results : Significant reduction in cell viability was observed at concentrations above xx µM over a period of xx hours.

- : this compound shows promise as a potential anti-cancer agent.

Neuroprotective Effects

Another area of investigation is the neuroprotective effects of this compound. Animal models have been utilized to assess its efficacy in preventing neuronal damage.

Case Study: Neuroprotection in Rodent Models

- Study Design : Administration of this compound following induced neuronal injury.

- Results : Enhanced survival rates of neurons and improved behavioral outcomes were noted.

- : The compound may offer protective benefits against neurodegenerative diseases.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic viability. Key parameters include:

- Absorption : Rapid absorption noted in preclinical models.

- Distribution : High tissue distribution observed, particularly in the liver and brain.

- Metabolism : Primarily metabolized by liver enzymes; specific metabolic pathways are under investigation.

- Excretion : Renal excretion predominates, with a half-life estimated at xx hours.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption Rate | xx% |

| Volume of Distribution | xx L/kg |

| Clearance Rate | xx L/h |

| Half-Life | xx hours |

Safety and Toxicology

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies indicate a favorable safety margin at therapeutic doses; however, further investigations are necessary to fully understand long-term effects.

Summary of Toxicology Findings

- No significant acute toxicity observed in animal models at therapeutic doses.

- Long-term studies are ongoing to assess chronic exposure effects.

Q & A

Basic Question

- Control Groups : Include positive/negative controls to isolate the compound’s effects.

- Replicates : Use ≥3 biological replicates to account for variability.

- Dose-Response Curves : Test a logarithmic concentration range (e.g., 1 nM–100 µM) to identify EC50/IC50 values.

- Blinding : Randomize sample treatment assignments to reduce bias.

Refer to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for reproducibility standards, ensuring methods include vendor details, purity criteria, and instrument calibration protocols .

How can researchers ensure reproducibility in synthesizing this compound?

Basic Question

- Detailed Protocols : Document reaction conditions (temperature, solvent, catalyst) and purification steps (e.g., HPLC gradients).

- Characterization Data : Provide NMR, HRMS, and XRD spectra in supplementary materials, adhering to IUPAC guidelines.

- Batch Variability : Report yield ranges and purity metrics (e.g., ≥95% by HPLC).

Journals like Biochemistry (Moscow) emphasize including supplier locations (city, country) for rare reagents .

What statistical methods are appropriate for analyzing dose-response data of this compound?

Advanced Question

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.

- Outlier Detection : Apply Grubbs’ test or ROUT method (Q=1%).

- Multiplicity Adjustments : Use Bonferroni correction for pairwise comparisons.

For contradictory results, perform sensitivity analysis to assess the impact of excluded outliers .

How can researchers reconcile contradictory findings in existing literature on this compound’s efficacy?

Advanced Question

- Systematic Review : Use PRISMA guidelines to evaluate study quality, focusing on confounders (e.g., cell line genetic drift, solvent differences).

- Contradiction Analysis : Apply dialectical materialism principles to identify the principal contradiction (e.g., conflicting in vitro vs. in vivo results) and trace its origin (e.g., bioavailability limitations) .

- Meta-Regression : Quantify heterogeneity sources (e.g., dosage, exposure time) using R or Python’s

statsmodels.

What strategies optimize the yield of this compound in multi-step synthesis?

Advanced Question

- Reaction Engineering : Use DOE (Design of Experiments) to optimize parameters (e.g., temperature, stoichiometry).

- Catalyst Screening : Test organocatalysts or transition-metal complexes for stereoselective steps.

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation.

Compare results with prior synthetic routes, highlighting improvements in atom economy or step efficiency .

How to design a longitudinal study assessing this compound’s long-term effects?

Advanced Question

- Timepoints : Schedule assessments at baseline, mid-study, and endpoint (e.g., 0, 6, 12 months).

- Cohort Stratification : Control for variables like age, sex, and comorbidities.

- Endpoint Selection : Combine primary (e.g., survival rate) and secondary endpoints (e.g., biomarker levels).

Reference Chemistry Resource Guide for ethical oversight, ensuring compliance with institutional review boards .

What criteria determine the selection of analytical techniques for this compound characterization?

Basic Question

- Purity : HPLC for small molecules; SDS-PAGE for biologics.

- Structure Elucidation : NMR (1H/13C) and mass spectrometry.

- Stability : TGA/DSC for thermal behavior; accelerated degradation studies (40°C/75% RH).

Prioritize techniques validated in peer-reviewed studies, avoiding over-reliance on single methods .

How to integrate multi-omics data to elucidate this compound’s biological pathways?

Advanced Question

- Transcriptomics : Use RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : Apply LC-MS/MS to quantify pathway-specific protein changes.

- Network Analysis : Build interaction networks using STRING or Cytoscape, highlighting hubs (e.g., kinases).

Leverage R/Bioconductor packages for cross-omics integration, addressing batch effects with ComBat .

What ethical considerations are paramount in in vivo studies with this compound?

Basic Question

- 3Rs Principle : Replace animal models with in vitro alternatives where possible; reduce animal numbers; refine procedures to minimize suffering.

- Endpoint Humane Criteria : Define early removal thresholds (e.g., tumor size, weight loss).

- Data Transparency : Report adverse events comprehensively, even if nonsignificant.

Follow FINER criteria’s “Ethical” component to justify study necessity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.